Cas no 389811-69-2 (3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester)

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester structure
389811-69-2 structure
商品名:3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester
CAS番号:389811-69-2
MF:C15H9Cl2F3N2O3
メガワット:393.144772291183
CID:5964108
PubChem ID:7921976

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester
    • Z19818735
    • {[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
    • AKOS033713495
    • 389811-69-2
    • EN300-26598321
    • AB00739338-01
    • インチ: 1S/C15H9Cl2F3N2O3/c16-11-4-3-8(6-10(11)15(18,19)20)22-12(23)7-25-14(24)9-2-1-5-21-13(9)17/h1-6H,7H2,(H,22,23)
    • InChIKey: QJTSVFLOBBPBRJ-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=CC=C1C(OCC(NC1=CC=C(Cl)C(C(F)(F)F)=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 391.9942320g/mol
  • どういたいしつりょう: 391.9942320g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 68.3Ų

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26598321-0.05g
{[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
389811-69-2 95.0%
0.05g
$212.0 2025-03-20

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester 関連文献

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl esterに関する追加情報

Comprehensive Overview of 3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester (CAS No. 389811-69-2)

3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester (CAS No. 389811-69-2) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its unique pyridine and trifluoromethyl functional groups, has garnered attention due to its potential as a building block in drug discovery and crop protection formulations. The compound's structural complexity, featuring both chloro and trifluoromethyl substituents, contributes to its reactivity and versatility in synthetic chemistry.

In recent years, the demand for halogenated pyridine derivatives like this compound has surged, driven by their role in developing novel small-molecule therapeutics and agrochemicals. Researchers are particularly interested in its ester linkage and aryl amino moiety, which are pivotal in designing compounds with enhanced bioavailability and target specificity. The trifluoromethyl group, a hotspot in modern medicinal chemistry, is known to improve metabolic stability and lipophilicity, making this compound a valuable intermediate in optimizing drug candidates.

The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester typically involves multi-step reactions, including amide coupling and esterification processes. Its CAS No. 389811-69-2 serves as a critical identifier in chemical databases, facilitating precise tracking in regulatory and research contexts. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, ensuring compliance with industry standards.

From an industrial perspective, this compound aligns with the growing trend of sustainable chemistry and green synthesis. Its potential applications in catalysis and material science are under exploration, particularly in developing high-performance coatings and electronic materials. The chloro and trifluoromethyl groups also make it a candidate for studying structure-activity relationships (SAR) in molecular design, a topic frequently searched by chemists and pharmacologists.

In the context of AI-driven drug discovery, compounds like 389811-69-2 are often highlighted in cheminformatics databases for their molecular descriptors and drug-likeness properties. The integration of such data into machine learning models accelerates the identification of promising candidates for further development. This synergy between experimental chemistry and computational tools underscores the compound's relevance in contemporary research.

Environmental and safety profiles of 3-Pyridinecarboxylic acid, 2-chloro-, 2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-2-oxoethyl ester are rigorously evaluated to meet global regulatory standards. Its biodegradability and ecotoxicological impacts are areas of active investigation, reflecting the broader emphasis on eco-friendly chemicals in the industry. Researchers frequently query its handling protocols and storage conditions, emphasizing the need for clear technical documentation.

In summary, CAS No. 389811-69-2 represents a chemically intricate and functionally diverse compound with expanding applications. Its relevance to pharmaceutical innovation, agrochemical development, and material science positions it as a compound of enduring interest in both academic and industrial settings. As research progresses, its role in addressing challenges like drug resistance and crop protection will likely become even more pronounced.

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